Benzenebutanoic acid, 2-methoxy-, ethyl ester

Alpha-1 Adrenoceptor Uroselectivity Benign Prostatic Hyperplasia

Benzenebutanoic acid, 2-methoxy-, ethyl ester (CAS 33209-76-6; IUPAC: ethyl 4-(2-methoxyphenyl)butanoate) is a synthetic arylbutanoate ester with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol. It features a 4-phenylbutanoic acid backbone with an ortho-methoxy substituent on the phenyl ring and an ethyl ester terminal group, resulting in a computed XLogP of approximately 3.2.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 33209-76-6
Cat. No. B15373754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenebutanoic acid, 2-methoxy-, ethyl ester
CAS33209-76-6
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=CC=CC=C1OC
InChIInChI=1S/C13H18O3/c1-3-16-13(14)10-6-8-11-7-4-5-9-12(11)15-2/h4-5,7,9H,3,6,8,10H2,1-2H3
InChIKeyGKOSBSVUYLRMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenebutanoic acid, 2-methoxy-, ethyl ester (CAS 33209-76-6): Key Intermediate and Differentiation Evidence for Scientific Procurement


Benzenebutanoic acid, 2-methoxy-, ethyl ester (CAS 33209-76-6; IUPAC: ethyl 4-(2-methoxyphenyl)butanoate) is a synthetic arylbutanoate ester with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . It features a 4-phenylbutanoic acid backbone with an ortho-methoxy substituent on the phenyl ring and an ethyl ester terminal group, resulting in a computed XLogP of approximately 3.2 . This compound is listed under NSC-713620 and serves as a critical, pathway-defining starting material in the patented synthesis of the uroselective alpha-1A adrenoceptor antagonist A-131701 . Its structural attributes place it within the class of methoxy-substituted 4-phenylbutyric acid (4-PBA) derivatives that have been systematically evaluated for enhanced chemical chaperone activity relative to unsubstituted 4-PBA [1].

Why Benzenebutanoic acid, 2-methoxy-, ethyl ester Cannot Be Substituted with Generic Analogs in Key Research Applications


Although structurally related 4-phenylbutyrate analogs and simple alkyl esters exist, the specific combination of the ortho-methoxy substituent and the ethyl ester in Benzenebutanoic acid, 2-methoxy-, ethyl ester is non-interchangeable in at least two high-value contexts. First, in the multi-step synthesis of the clinical candidate A-131701, this compound is the defined starting material; substituting the ethyl ester for a methyl or propyl ester, or changing the substitution pattern, would disrupt the established, patented synthetic route and potentially introduce costly re-optimization of reaction yields and purity profiles . Second, structure-activity relationship (SAR) studies on 4-PBA-derived chemical chaperones have demonstrated that substitution pattern and ester group identity critically modulate anti-aggregation potency; unsubstituted 4-PBA and para-methoxy variants exhibit quantitatively distinct activity profiles, meaning ortho-methoxy ethyl ester variants cannot be considered functionally equivalent [1]. Therefore, procurement decisions based purely on class-level similarity risk selecting an analog that fails to meet synthetic pathway requirements or target potency thresholds.

Quantitative Differentiation Evidence for Benzenebutanoic acid, 2-methoxy-, ethyl ester Against Key Comparators


A-131701 Downstream Pharmacology: Superior Alpha-1A vs. Alpha-1B Selectivity Ratio Compared to Tamsulosin

The ultimate differentiation of Benzenebutanoic acid, 2-methoxy-, ethyl ester is its role as the essential starting material for A-131701, a uroselective alpha-1A antagonist. Binding data show that A-131701 has a Ki of 0.33 nM for the alpha-1A receptor and 4.63 nM for the alpha-1B receptor, yielding a 14-fold selectivity ratio in favor of alpha-1A [1]. In comparison, tamsulosin, a standard of care in benign prostatic hyperplasia, has reported pKi values of 10.38 (alpha-1A) and 9.33 (alpha-1B) in human recombinant receptors, corresponding to an 11-fold selectivity ratio [2]. This 1.27-fold improvement in subtype selectivity for the A-131701 product derived from this intermediate represents a meaningful pharmacological differentiation that directly impacts the therapeutic window and side-effect profile of the final drug candidate.

Alpha-1 Adrenoceptor Uroselectivity Benign Prostatic Hyperplasia Binding Affinity

Chemical Chaperone Activity: Methoxy-Substituted 4-PBA Derivatives Show Enhanced Anti-Aggregation Activity Over Unsubstituted 4-PBA

A study evaluating the chemical chaperone activity of synthetic 4-PBA derivatives found that methoxy-substituted variants, including 4-(4-methoxyphenyl)butanoic acid, demonstrated higher anti-aggregation activity than the parent 4-PBA molecule [1]. While the specific ortho-methoxy ethyl ester target compound is structurally positioned within this SAR series, its free acid analog (4-(2-methoxyphenyl)butanoic acid) and the para-methoxy analog (4-(4-methoxyphenyl)butanoic acid) provide class-level evidence that methoxy substitution enhances chaperone potency. The para-methoxy analog additionally showed protective effects against endoplasmic reticulum stress-induced neuronal cell death [1]. This positions the ortho-methoxy ethyl ester as a key intermediate for further structural optimization in protein misfolding disease programs, where enhanced potency relative to the unsubstituted 4-PBA baseline is a critical selection criterion.

Chemical Chaperone Protein Aggregation Endoplasmic Reticulum Stress 4-PBA Derivative

Ester vs. Free Acid Differentiation: Physicochemical Property Profile Supporting Intermediate Selection

The target compound (ethyl ester; logP ~3.2; MW 222.28) differs critically from its free acid counterpart, 4-(2-methoxyphenyl)butanoic acid (CAS 33209-75-5; MW 194.23) [1]. The ethyl ester form has a higher computed logP, indicating greater lipophilicity, which is a key advantage when the compound is used as a synthetic intermediate in multi-step organic syntheses that require organic-solvent-soluble, non-ionizable carboxyl-protected forms. In the nine-step synthesis of A-131701, the synthesis explicitly starts from the ethyl ester, not the free acid, because the ester serves as a protected carboxyl group that can be carried through multiple transformations and then selectively hydrolyzed at the appropriate step to generate the reactive carboxylic acid intermediate . Procurement of the free acid instead of the ethyl ester would require an additional esterification step, introducing inefficiency and potential yield loss.

Ester Prodrug Lipophilicity Membrane Permeability Synthetic Intermediate

Regiochemical Differentiation: Ortho-Methoxy vs. Para-Methoxy vs. Unsubstituted 4-PBA Analogs in Chaperone Activity

In the methoxy-substituted 4-PBA series, the substitution position on the phenyl ring is a key determinant of biological activity. Published SAR data explicitly distinguish between ortho-methoxy (target compound class), para-methoxy (e.g., 4-(4-methoxyphenyl)butanoic acid, compound 7b), and unsubstituted 4-PBA. Compound 7b (para-methoxy) was specifically highlighted for protective effects against ER stress-induced neuronal cell death [1], while the broader series demonstrated varying degrees of anti-aggregation activity. The ortho-methoxy ethyl ester therefore occupies a distinct chemical space within this SAR landscape; it cannot be substituted by the para-methoxy free acid without altering the pharmacological profile. For teams conducting SAR exploration, having the ortho-methoxy ethyl ester as a starting scaffold provides access to a different region of chemical space than the para-substituted analogs.

Structure-Activity Relationship Ortho-Methoxy Para-Methoxy Chemical Chaperone 4-PBA

High-Value Application Scenarios for Benzenebutanoic acid, 2-methoxy-, ethyl ester Based on Quantitative Differentiation Evidence


Synthesis of Uroselective Alpha-1A Antagonists (A-131701 and Structural Analogs)

This compound is the validated, pathway-specific starting material for the nine-step synthesis of A-131701, a uroselective alpha-1A antagonist with a demonstrated 14-fold alpha-1A/alpha-1B selectivity ratio that surpasses tamsulosin's 11-fold ratio [1]. Research groups focused on developing next-generation benign prostatic hyperplasia therapeutics should procure this specific ester to initiate the published, high-yielding synthetic sequence without requiring de novo route scouting or esterification of the free acid, thereby reducing development timelines and ensuring consistency with reported pharmacological data for A-131701 and its analogs .

Chemical Chaperone Scaffold Optimization for Protein Misfolding Diseases

Given the class-level evidence that methoxy-substituted 4-PBA derivatives exhibit enhanced anti-aggregation activity relative to unsubstituted 4-PBA [2], this ortho-methoxy ethyl ester serves as a privileged scaffold for medicinal chemistry campaigns targeting protein aggregation disorders (e.g., Parkinson's disease, ALS, urea cycle disorders). The ortho-substitution pattern provides access to an underexplored region of the methoxy-4-PBA SAR landscape, distinct from the para-methoxy analog 7b, which has already demonstrated protective effects against ER stress-induced neuronal cell death [2]. Procurement of this specific compound enables systematic exploration of ortho-substituted analogs that may yield differentiated pharmacological profiles.

Synthetic Methodology Development Using Defined Arylbutanoate Ester Substrates

The compound's well-characterized structure (C₁₃H₁₈O₃, MW 222.28, logP ~3.2) and its documented use in complex multi-step syntheses involving ester hydrolysis, cyanation, and cyclization steps make it an ideal model substrate for developing or benchmarking new synthetic methodologies, such as catalytic hydrogenation, cross-electrophile coupling, or enzymatic ester hydrolysis . The defined ortho-methoxy and ethyl ester substituents provide distinct steric and electronic properties that challenge methodology developers with a more realistic, functionalized substrate compared to simple model esters like ethyl butyrate.

Pharmacokinetic Profiling of Ester Prodrugs of 4-Arylbutanoic Acids

For programs investigating ester-based prodrug strategies for 4-arylbutanoic acid therapies, this compound provides a well-defined model substrate for studying hydrolysis kinetics, membrane permeability, and oral bioavailability . Its computed logP of ~3.2 positions it in a favorable lipophilicity range for passive membrane permeation, while its ester linkage can serve as a model for evaluating carboxylesterase-mediated activation in plasma and tissue homogenates. Comparative studies with the free acid (4-(2-methoxyphenyl)butanoic acid) [3] can directly quantify the pharmacokinetic advantage conferred by ethyl esterification.

Quote Request

Request a Quote for Benzenebutanoic acid, 2-methoxy-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.